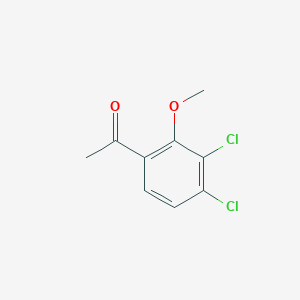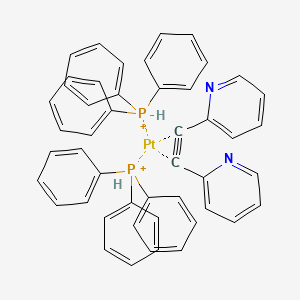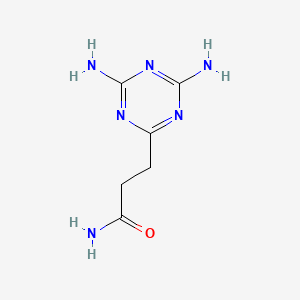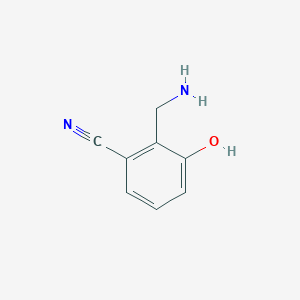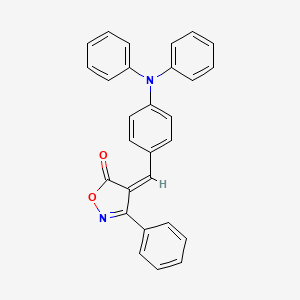
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one is an organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. This compound features a complex arrangement of aromatic rings and functional groups, making it a subject of interest for researchers exploring new materials and chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one typically involves a multi-step process. One common method starts with the preparation of 4-(Diphenylamino)benzaldehyde, which is then subjected to a condensation reaction with 3-phenylisoxazol-5(4H)-one. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The mixture is usually heated under reflux to facilitate the reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where functional groups such as nitro or halogen groups are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Its unique properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity and thereby influencing cellular pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(Diphenylamino)benzaldehyde: Shares the diphenylamino group but lacks the isoxazol-5(4H)-one moiety.
3-Phenylisoxazol-5(4H)-one: Contains the isoxazol-5(4H)-one structure but does not have the diphenylamino group.
2-(4-(Diphenylamino)benzylidene)malononitrile: Another compound with a diphenylamino group, but with different reactivity and applications
Propiedades
Fórmula molecular |
C28H20N2O2 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(4Z)-3-phenyl-4-[[4-(N-phenylanilino)phenyl]methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C28H20N2O2/c31-28-26(27(29-32-28)22-10-4-1-5-11-22)20-21-16-18-25(19-17-21)30(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H/b26-20- |
Clave InChI |
XOHPOIGFUUGKIS-QOMWVZHYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


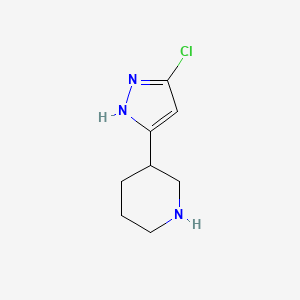
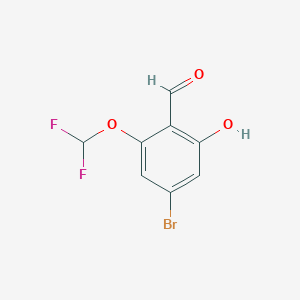
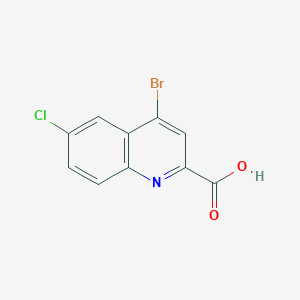
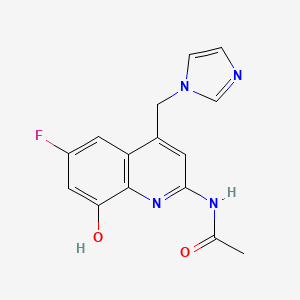
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
